Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate
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Overview
Description
Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate is a spirocyclic compound characterized by a unique ring structure where two rings share a single carbon atom. This compound consists of a six-membered nitrogen-containing ring (azine) fused with a ten-membered ring containing an oxygen atom (ether) and a ketone group at the fourth position. A tert-butyl group is attached to the ninth carbon of the ten-membered ring, and a carboxylate group is linked to the ninth carbon as well .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid, yielding the desired spirocyclic compound. Another approach involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent to obtain difluoro derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Addition: The ketone group can react with nucleophiles, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include acids or bases for hydrolysis and nucleophiles such as Grignard reagents for nucleophilic addition .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various spirocyclic derivatives .
Scientific Research Applications
Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate has several scientific research applications:
Chemical Synthesis: It serves as a synthon for the preparation of diverse spirocyclic derivatives.
Biology and Medicine: It has been used in the development of inhibitors for soluble epoxide hydrolase and agonists for free fatty acid receptors.
Industry: The compound is utilized in the synthesis of antibacterial agents and other bioactive molecules.
Mechanism of Action
The mechanism of action of Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, disrupting the bacterial cell wall synthesis . The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
- Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
Uniqueness
Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications .
Biological Activity
Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, summarizing its synthesis, structural features, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C14H23NO4 and a molecular weight of approximately 267.32 g/mol. Its structure includes a tert-butyl group, an oxo functional group, and an oxa-aza spiro structure, which contribute to its distinctive chemical properties and potential applications in medicinal chemistry and material science .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods may include the formation of the spirocyclic structure through cyclization reactions, followed by functional group modifications to enhance biological activity .
Potential Therapeutic Applications
Research indicates that compounds with similar spirocyclic structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds structurally related to tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane have shown antimicrobial properties, suggesting potential applications in treating infections .
- Soluble Epoxide Hydrolase Inhibition : A related compound was identified as a potent inhibitor of soluble epoxide hydrolase (sEH), demonstrating oral bioactivity in models for chronic kidney diseases. This suggests that tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane could also possess similar inhibitory effects .
Case Studies
- Chronic Kidney Disease Model : In studies involving a rat model of anti-glomerular basement membrane glomerulonephritis, a related compound demonstrated significant reductions in serum creatinine levels when administered orally at dosages of 30 mg/kg . This highlights the therapeutic potential of spirocyclic compounds in renal pathologies.
- Antimicrobial Testing : Preliminary tests have indicated that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity against common pathogens. Further investigations are needed to evaluate the specific efficacy of tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane against specific strains .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their notable properties:
Compound Name | Structural Features | Notable Properties |
---|---|---|
Tert-butyl 4-hydroxyquinoline | Hydroxy group instead of oxo | Antimicrobial activity |
Tert-butyl 1,3-dioxole | Dioxole ring structure | Used in drug synthesis |
Tert-butyl 4-aminoquinoline | Amino group substitution | Antimalarial properties |
These compounds highlight the uniqueness of tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane due to its specific spirocyclic structure combined with both oxo and carboxylic functionalities, potentially leading to distinct biological activities compared to its analogs .
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-4-11(16)10-14(15)5-8-18-9-6-14/h4-10H2,1-3H3 |
InChI Key |
QMJSPIOXBREUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC12CCOCC2 |
Origin of Product |
United States |
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